molecular formula C6H12O3 B6167016 [1,2-bis(hydroxymethyl)cyclopropyl]methanol CAS No. 503273-91-4

[1,2-bis(hydroxymethyl)cyclopropyl]methanol

Cat. No.: B6167016
CAS No.: 503273-91-4
M. Wt: 132.2
InChI Key:
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Description

[1,2-bis(hydroxymethyl)cyclopropyl]methanol is an organic compound with the molecular formula C6H12O3 It is characterized by a cyclopropane ring substituted with two hydroxymethyl groups and one methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2-bis(hydroxymethyl)cyclopropyl]methanol typically involves the reaction of diethyl 1,1-cyclopropanedicarboxylate with water. This reaction proceeds under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as chloroform or ethyl acetate, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,2-bis(hydroxymethyl)cyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopropylmethanol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopropane-1,1-dicarboxylic acid, while reduction can produce cyclopropylmethanol .

Scientific Research Applications

[1,2-bis(hydroxymethyl)cyclopropyl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1,2-bis(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(hydroxymethyl)cyclopropane: This compound is similar in structure but lacks the methanol group.

    Cyclopropanedimethanol: Another related compound with two hydroxymethyl groups attached to a cyclopropane ring.

Uniqueness

[1,2-bis(hydroxymethyl)cyclopropyl]methanol is unique due to the presence of both hydroxymethyl and methanol groups on the cyclopropane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,2-bis(hydroxymethyl)cyclopropyl]methanol involves the reaction of cyclopropanone with formaldehyde in the presence of a base to form the intermediate 1,2-bis(hydroxymethyl)cyclopropane. This intermediate is then reacted with formaldehyde and a reducing agent to yield the final product.", "Starting Materials": [ "Cyclopropanone", "Formaldehyde", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Cyclopropanone is reacted with formaldehyde in the presence of a base to form the intermediate 1,2-bis(hydroxymethyl)cyclopropane.", "Step 2: The intermediate is then reacted with formaldehyde and a reducing agent, such as sodium borohydride, to yield [1,2-bis(hydroxymethyl)cyclopropyl]methanol.", "Overall reaction: Cyclopropanone + 2 Formaldehyde + Base + Reducing agent → [1,2-bis(hydroxymethyl)cyclopropyl]methanol" ] }

CAS No.

503273-91-4

Molecular Formula

C6H12O3

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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